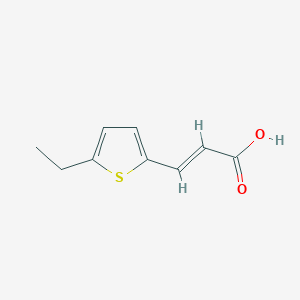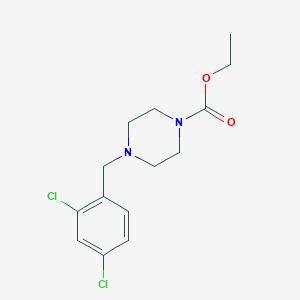
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of glycine, a non-essential amino acid that plays a crucial role in the formation of proteins.
Wirkmechanismus
Fmoc-protected glycine is a building block for the synthesis of peptides and proteins. It is used to introduce glycine residues into the peptide or protein sequence. The Fmoc group protects the amino group of glycine, which can then be selectively deprotected using a base such as piperidine. The resulting free amino group can then be coupled with other amino acids to form a peptide or protein.
Biochemical and Physiological Effects:
Fmoc-protected glycine itself does not have any biochemical or physiological effects. However, peptides and proteins synthesized using Fmoc-protected glycine can have a wide range of biochemical and physiological effects depending on their sequence and structure. For example, some peptides and proteins have antimicrobial, antiviral, or anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-protected glycine in the synthesis of peptides and proteins has several advantages. It allows for the selective introduction of glycine residues into the peptide or protein sequence, which can be useful for studying the structure and function of these molecules. It also allows for the synthesis of large quantities of peptides and proteins, which can be useful for drug development and other applications.
One limitation of using Fmoc-protected glycine is that it can be difficult to remove the Fmoc group without damaging the peptide or protein. Additionally, the synthesis of peptides and proteins using Fmoc-protected glycine can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-protected glycine in scientific research. One area of interest is the synthesis of novel peptides and proteins with specific biochemical and physiological properties. Another area of interest is the development of new methods for the synthesis of peptides and proteins using Fmoc-protected glycine. Additionally, the use of Fmoc-protected glycine in combination with other amino acid derivatives could lead to the synthesis of peptides and proteins with unique properties.
Synthesemethoden
The synthesis of Fmoc-protected glycine involves the reaction of glycine with 4-fluorobenzyl bromide and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) to protect the amino group of glycine. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Fmoc-protected glycine is widely used in scientific research for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. The synthesis of peptides and proteins using Fmoc-protected glycine allows researchers to study the structure and function of these molecules and develop new drugs and therapies.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZWLDMHKRFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)



![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)